molecular formula C16H16N4O7S B4595999 ethyl 4-[({2-[(3-nitrophenyl)sulfonyl]hydrazino}carbonyl)amino]benzoate

ethyl 4-[({2-[(3-nitrophenyl)sulfonyl]hydrazino}carbonyl)amino]benzoate

Cat. No.: B4595999
M. Wt: 408.4 g/mol
InChI Key: ZOPUGJZNEWVNFX-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[(3-nitrophenyl)sulfonyl]hydrazino}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C16H16N4O7S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.07397004 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azo Polymers for Reversible Optical Storage

The study by Meng et al. (1996) explores the synthesis of azo polymers, which include compounds similar to ethyl 4-[({2-[(3-nitrophenyl)sulfonyl]hydrazino}carbonyl)amino]benzoate, for their application in reversible optical storage. The research demonstrates that the interactions between azo and specific side groups lead to significant changes in the electronic spectra and birefringence properties of the polymers. This phenomenon is attributed to the cooperative motion of side groups, marking a novel example of cooperative motion in amorphous polymers, which could be pivotal for advanced optical storage solutions (Meng et al., 1996).

Synthesis and Antimicrobial Activity

Desai et al. (2007) discuss the synthesis and characterization of new quinazolines, derived from reactions involving compounds structurally related to this compound, and their potential as antimicrobial agents. The study showcases the antibacterial and antifungal activities of these synthesized compounds, highlighting their potential in medical applications (Desai et al., 2007).

Optical Nonlinear Properties for Photonic Applications

Research by Vijayakumar Sadasivan Nair et al. (2022) investigates the third-order nonlinear optical properties of hydrazone derivatives, similar to the structure of this compound. These compounds were doped into polymers and tested for their optical limiting behavior and nonlinear refractive indexes, indicating their promising applications in developing photonic devices (Vijayakumar Sadasivan Nair et al., 2022).

Anti-Inflammatory Hybrid Drugs

A study by Chandak et al. (2012) explores the synthesis of nitric oxide-donating hybrid drugs that incorporate structural features similar to this compound. These compounds demonstrated potent anti-inflammatory and analgesic activities, showcasing the potential of such molecular designs in therapeutic applications (Chandak et al., 2012).

Properties

IUPAC Name

ethyl 4-[[(3-nitrophenyl)sulfonylamino]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O7S/c1-2-27-15(21)11-6-8-12(9-7-11)17-16(22)18-19-28(25,26)14-5-3-4-13(10-14)20(23)24/h3-10,19H,2H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPUGJZNEWVNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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